Boc-D-methionine

Catalog No.
S750535
CAS No.
5241-66-7
M.F
C10H19NO4S
M. Wt
249.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-methionine

CAS Number

5241-66-7

Product Name

Boc-D-methionine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

IMUSLIHRIYOHEV-SSDOTTSWSA-N

SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O

Synonyms

Boc-D-methionine;N-Boc-D-methionine;5241-66-7;Boc-D-Met-OH;N-(tert-Butoxycarbonyl)-D-methionine;Boc-L-Met-OH;N-(TERT-BUTYLOXYCARBONYL)-D-METHIONINE;(TERT-BUTOXYCARBONYL)-D-METHIONINE;(2R)-2-[(tert-Butoxycarbonyl)amino]-4-(methylsulphonyl)butanoicacid;(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-(METHYLTHIO)BUTANOICACID;N-tert-Butoxycarbonyl-D-methionine;(R)-BOC-methionine;AmbotzBAA1359;PubChem12201;N-Boc-(D)-methionine;BOC-D-MET;AC1Q5XMH;AC1L38WH;TERT-BUTOXYCARBONYL-D;t-butoxycarbonyl-D-methionine;KSC491O0P;15132_ALDRICH;SCHEMBL1486229;15132_FLUKA;CTK3J1707

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)O

Peptide Synthesis

Boc-D-methionine is a valuable building block for the chemical synthesis of peptides containing D-amino acids. Peptides are chains of amino acids linked by amide bonds and play crucial roles in biological processes. The Boc protecting group ensures the selective reaction of the D-methionine's carboxylic acid group during peptide chain elongation. After chain assembly, the Boc group can be selectively removed under mild acidic conditions to reveal the free amino group, allowing for further modifications or peptide folding. This selective protection strategy is essential for the synthesis of peptides with specific D-amino acid sequences for studying protein-protein interactions or developing novel therapeutic agents [PubChem, National Institutes of Health ].

Study of D-Amino Acid Metabolism

Boc-D-methionine can be used to investigate D-amino acid metabolism in cells and organisms. D-amino acids are typically not incorporated into proteins but can have important regulatory functions. By introducing Boc-D-methionine into cells, researchers can track its uptake, metabolism, and potential effects on cellular processes. This approach can provide valuable insights into the physiological roles of D-amino acids and aid in the development of drugs targeting D-amino acid metabolism-related diseases [ScienceDirect, Applications of Boc-D-amino acids in peptide science].

Preparation of D-Amino Acid-Containing Radiopharmaceuticals

Boc-D-methionine can be a valuable starting material for the synthesis of radiopharmaceuticals containing D-amino acids. Radiopharmaceuticals are radioactive drugs used for medical imaging or therapy. By incorporating a radioactive isotope into the Boc-D-methionine molecule, researchers can create radiolabeled probes specific for D-amino acid transporters or enzymes. These probes can then be used to study D-amino acid transport and metabolism in vivo, aiding in the diagnosis and treatment of D-amino acid-related disorders [National Institutes of Health, National Cancer Institute ].

Origin

Boc-D-methionine is synthesized from D-methionine through a chemical modification process where the amino group (NH2) is protected by a tert-butyloxycarbonyl (Boc) group [].

Significance

This protection of the amino group is essential for peptide synthesis. The Boc group ensures that the amino group in D-methionine doesn't participate in unwanted reactions during peptide chain formation, allowing for targeted attachment of other amino acids.


Molecular Structure Analysis

Boc-D-methionine possesses a unique structure with several key features:

  • Central Carbon Chain: The core structure is a hydrocarbon chain with four carbons.
  • Carboxylic Acid Group: One end of the chain terminates in a carboxylic acid group (COOH), crucial for peptide bond formation.
  • Amino Group (Protected): The amino group (NH2) essential for peptide bonds is protected by the bulky Boc group (C(CH3)3OCO-). This prevents unwanted reactions during peptide synthesis [].
  • Side chain: D-methionine has a side chain containing a sulfur atom (S) linked to a methyl group (CH3) and a carboxylic acid group (CH2CH2COOH). The chirality of the molecule is determined by the asymmetric carbon atom adjacent to the amino group, with D-methionine having a D-configuration.

Chemical Reactions Analysis

Synthesis

Boc-D-methionine is typically synthesized from D-methionine through a multi-step process involving reactions like:

  • Boc protection: Reaction of D-methionine with di-tert-butyl dicarbonate (Boc2O) protects the amino group with the Boc group [].

(CH3)3OCO-OCO(CH3)3 + H2N-CH(CH2CH2SCH3)(COOH) → (CH3)3OCO-NH-CH(CH2CH2SCH3)(COOH) + CO2

  • Esterification: The carboxyl group of the side chain can be further modified to form an ester for peptide coupling reactions.

Decomposition

At high temperatures, Boc-D-methionine can decompose, releasing CO2 and the corresponding deprotected amino acid (D-methionine).

Other Reactions

Boc-D-methionine participates in various peptide coupling reactions with other Boc-protected amino acids to form desired peptide sequences. These reactions typically involve coupling agents like dicyclohexylcarbodiimide (DCC) or phosphonium reagents.


Physical And Chemical Properties Analysis

  • Physical State: Likely a white crystalline powder.
  • Melting Point: Expected to be relatively high due to the bulky Boc group.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide used in peptide synthesis [].
  • Stability: The Boc protecting group offers stability under acidic conditions commonly used in peptide coupling reactions. However, it can be removed under specific basic or acidic conditions for deprotection.

XLogP3

1.6

Other CAS

5241-66-7

Wikipedia

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

Dates

Modify: 2023-08-15

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